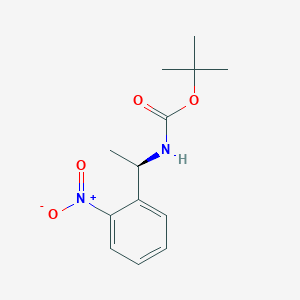

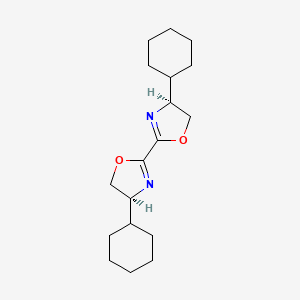

![molecular formula C26H26NO2P B6592731 N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 239113-47-4](/img/structure/B6592731.png)

N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

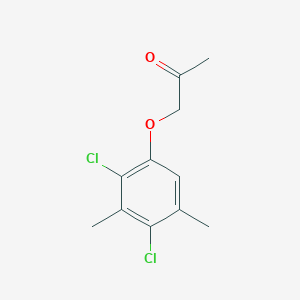

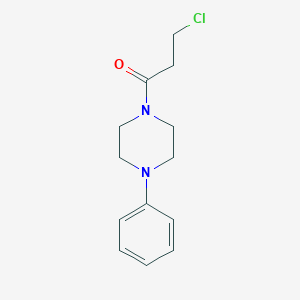

“N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a phosphoramidite ligand . It has a molecular weight of 415.47 . The IUPAC name for this compound is N,N-diisopropyldinaphtho [2,1-d:1,2-f] [1,3,2]dioxaphosphepin-4-amine .

Molecular Structure Analysis

The linear formula of this compound is C26H26NO2P . The InChI code is 1S/C26H26NO2P/c1-17(2)27(18(3)4)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h5-18H,1-4H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . Unfortunately, other physical and chemical properties like boiling point and pKa are not available in the sources I found.Scientific Research Applications

Synthesis and Structural Characterization

- Synthesis Techniques : Efficient synthesis methods have been developed for derivatives of this compound. Haranath et al. (2005) reported the synthesis of 4-α-aryl amino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides using a three-component one-pot reaction technique (Haranath et al., 2005).

- Chemical Stability and Conformation : Balogh et al. (2017) explored the chemical stability of phosphine-phosphoramidites, including a structural study of a similar compound, revealing unique features contributing to its excellent chemical stability (Balogh et al., 2017).

Antimicrobial Activity

- Antimicrobial Properties : The antimicrobial activity of synthesized derivatives of this compound has been studied. Haranath et al. (2005) found that certain derivatives exhibited significant antimicrobial activity (Haranath et al., 2005).

Catalytic Applications

- Use in Asymmetric Hydrogenation : Eberhardt et al. (2007) demonstrated the use of this compound in the hydrogenation of α-dehydroamino acid esters, achieving high enantioselectivities (Eberhardt et al., 2007).

- Application in Asymmetric Catalytic Reactions : The compound has been used successfully in asymmetric catalytic reactions, as reported by Balogh et al. (2017) (Balogh et al., 2017).

Potential Antitumor Applications

- Antitumor Drug Potential : Brandt and Jedliński (1985) explored the potential of certain isomers of this compound as antitumor drugs, finding a correlation between their electronic structures and antitumor activities (Brandt & Jedliński, 1985).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It is known to be a phosphine-phosphoramidite ligand , which suggests that it may interact with metal ions in biological systems.

Mode of Action

As a phosphine-phosphoramidite ligand, this compound likely forms complexes with metal ions. These complexes can then participate in various chemical reactions. For example, it has been used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

Biochemical Pathways

Given its role in the preparation of aminoesters , it may influence pathways related to amino acid and protein synthesis.

properties

IUPAC Name |

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO2P/c1-17(2)27(18(3)4)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h5-18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAPBCPUPILJSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole](/img/structure/B6592741.png)